[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride
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Overview
Description
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride typically involves the reaction of thiophene derivatives with amines under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 3-aminothiophene share structural similarities.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities.
Piperazine derivatives: These compounds are known for their wide range of pharmaceutical applications.
Uniqueness
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine dihydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2613298-95-4 |
---|---|
Molecular Formula |
C9H18Cl2N2S |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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